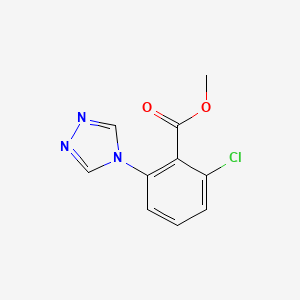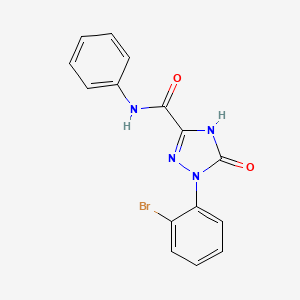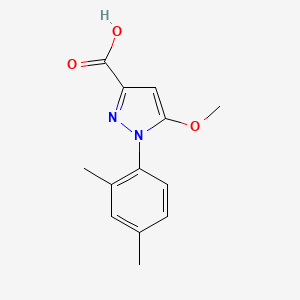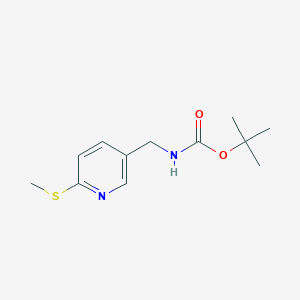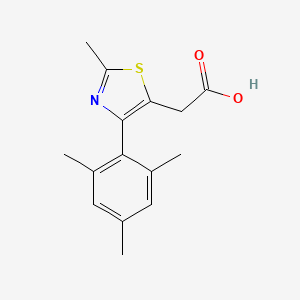
(4-Butoxyphenyl)(pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ブトキシフェニル)(ピリジン-3-イル)メタノンは、芳香族ケトンのクラスに属する有機化合物です。これは、メタンオン結合を介してピリジン-3-イル基にさらに結合されているフェニル環に付着したブトキシ基を特徴としています。
準備方法
合成経路と反応条件
(4-ブトキシフェニル)(ピリジン-3-イル)メタノンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、エタノール中の水酸化カリウム(KOH)などの塩基の存在下で、4-ブトキシベンズアルデヒドを3-アセチルピリジンと反応させることを含みます。 この反応は通常、還流条件下で行われ、目的の生成物の生成につながります .
工業生産方法
(4-ブトキシフェニル)(ピリジン-3-イル)メタノンの工業生産には、同様の合成経路がより大規模に使用される場合があります。連続フローリアクターと最適化された反応条件の使用により、プロセス効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用されて、高純度の製品が得られます。
化学反応の分析
反応の種類
(4-ブトキシフェニル)(ピリジン-3-イル)メタノンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換できます。
置換: 芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
置換: ハロゲン(例:臭素)や求核剤(例:アミン)などの試薬を適切な条件下で使用できます。
形成される主な生成物
酸化: カルボン酸またはアルデヒド。
還元: アルコール。
置換: 使用される試薬に応じて、さまざまな置換された芳香族化合物。
科学研究への応用
化学: これは、より複雑な有機分子の合成における中間体として役立ちます。
生物学: この化合物の誘導体は、生物活性を持つ可能性があり、薬物開発の候補になります。
医学: その薬理学的特性に関する研究は、新しい治療薬につながる可能性があります。
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
(4-ブトキシフェニル)(ピリジン-3-イル)メタノンの作用機序は、その特定の用途によって異なります。生物学的システムでは、酵素や受容体などの分子標的に作用し、その活性を調節することがあります。 関与する正確な経路は異なる場合がありますが、通常、活性部位への結合またはタンパク質のコンフォメーションの変更が含まれます .
類似の化合物との比較
類似の化合物
(4-フルオロフェニル)(ピリジン-4-イル)メタノン: ブトキシ基の代わりにフッ素原子を持つ類似の構造.
(2-アミノピリミジン-4-イル)(ピリジン-4-イル)メタノン: ブトキシフェニル基の代わりにアミノピリミジン部分を有する.
独自性
(4-ブトキシフェニル)(ピリジン-3-イル)メタノンは、化学反応性と物理的特性に影響を与える可能性のあるブトキシ基の存在により、ユニークです。これにより、他の類似の化合物とは異なり、これらの特性が有利となる特定の用途で役立ちます。
類似化合物との比較
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: Similar structure but with a fluorine atom instead of a butoxy group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains an aminopyrimidine moiety instead of a butoxyphenyl group.
Uniqueness
(4-Butoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
(4-butoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H17NO2/c1-2-3-11-19-15-8-6-13(7-9-15)16(18)14-5-4-10-17-12-14/h4-10,12H,2-3,11H2,1H3 |
InChIキー |
VSASHPIKXGCOTB-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


